Ethyl 4-{[(2,4-dihydroxy-5,6,7,8-tetrahydroquinolin-3-yl)carbonyl]amino}benzoate
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Overview
Description
ETHYL 4-(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE typically involves multi-step organic reactions. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a green catalyst in ethanol. This reaction is promoted by ultrasound and yields the desired product in excellent yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process for large-scale production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield tetrahydroquinoline derivatives.
Scientific Research Applications
ETHYL 4-(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-CHLORO-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE: This compound has a similar quinoline core structure but differs in the substituents attached to the core.
ETHYL 4-HYDROXY-2-OXO-1,2-DIHYDROQUINOLINE-3-CARBOXYLATE: This compound also shares a similar core structure but has different functional groups attached.
Uniqueness
ETHYL 4-(4-HYDROXY-2-OXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-AMIDO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H20N2O5 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 4-[(4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H20N2O5/c1-2-26-19(25)11-7-9-12(10-8-11)20-17(23)15-16(22)13-5-3-4-6-14(13)21-18(15)24/h7-10H,2-6H2,1H3,(H,20,23)(H2,21,22,24) |
InChI Key |
IMMTWASCOSNBPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(CCCC3)NC2=O)O |
Origin of Product |
United States |
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